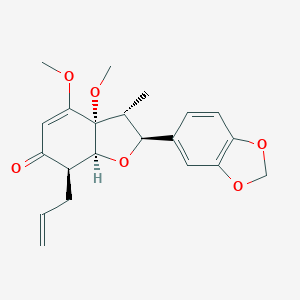

Fargesone B

描述

Overview of Lignans and Neolignans in Natural Product Chemistry

Lignans and neolignans constitute a vast and diverse group of natural products derived from the oxidative coupling of two phenylpropanoid (C6-C3) units. a2bchem.comchemblink.combiocrick.com For nomenclature purposes, the C6-C3 unit is treated as propylbenzene. redalyc.org When these two units are linked by a bond between the C8 and C8' positions, the resulting compound is classified as a lignan. a2bchem.comredalyc.org If the linkage occurs at any other position, the compound is categorized as a neolignan. a2bchem.comredalyc.org These compounds exhibit a wide array of biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties, making them a significant area of research in natural product chemistry and drug discovery. chemblink.combiocrick.com Their structural complexity and stereochemistry have also made them interesting targets for total synthesis. msu.edu

The Genus Magnolia as a Source of Bioactive Natural Products

The genus Magnolia, belonging to the Magnoliaceae family, is renowned for being a prolific source of structurally diverse and biologically active secondary metabolites. redalyc.orgtandfonline.com For centuries, various parts of Magnolia plants, particularly the bark and flower buds, have been utilized in traditional Chinese and Japanese medicine to treat a range of ailments, including anxiety, gastrointestinal disorders, and inflammatory conditions like rhinitis and sinusitis. targetmol.comcymitquimica.comresearchgate.net The chemical constituents isolated from this genus are extensive and include lignans, neolignans, terpenoids, and alkaloids. redalyc.orgtandfonline.com In many Magnolia species, lignans and neolignans are the major chemical components, contributing significantly to their therapeutic effects. redalyc.orgtandfonline.com Compounds such as magnolol and honokiol are well-known neolignans from Magnolia officinalis with established pharmacological activities. targetmol.com The flower buds of Magnolia fargesii, known in Chinese medicine as "Xinyi," are particularly rich in lignans and neolignans, which have been the subject of numerous phytochemical investigations. researchgate.netnih.gov

Historical Context of Fargesone B Discovery

This compound was first identified and isolated from the flower buds of Magnolia fargesii. msu.eduthieme-connect.com Its discovery was the result of a targeted investigation into the Ca++-antagonistic principles of the traditional Chinese herb "Hsin-I". msu.eduthieme-connect.com In a study published in 1988 by Chen et al., researchers used bioassay-guided fractionation of a chloroform extract of the flower buds. msu.eduthieme-connect.com This process led to the isolation of three distinct neolignans responsible for the observed calcium-antagonistic activity: two of which were new compounds named Fargesone A and this compound, alongside the known neolignan, denudatin B. msu.eduthieme-connect.com

This compound is chemically classified as a hydrobenzofuranoid neolignan. redalyc.org Its structure was elucidated through spectroscopic methods, and its systematic name is (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone. cymitquimica.com

| Chemical Properties of this compound | |

| Molecular Formula | C21H24O6 a2bchem.comcymitquimica.com |

| Molecular Weight | 372.41 g/mol a2bchem.comcymitquimica.com |

| Appearance | Solid cymitquimica.com |

| CAS Number | 116424-70-5 a2bchem.comchemblink.com |

| Classification | Neolignan chemblink.commsu.edu |

Significance of this compound in Chemical Biology Research

The primary significance of this compound in chemical biology research stems from its identified biological activity as a calcium channel blocker. targetmol.comthieme-connect.com It has been shown to inhibit vascular smooth muscle contraction by nonselectively suppressing both voltage- and receptor-activated calcium influxes. targetmol.com This activity has been demonstrated through studies on its vasorelaxant effects on the rat aorta. chemfaces.cn As calcium signaling is a fundamental process in cellular function, compounds like this compound that modulate calcium channels are valuable tools for studying these pathways and represent potential leads for therapeutic development.

While this compound is a significant discovery, much of the recent research focus has shifted to its co-isolated counterpart, Fargesone A. acs.orgresearchgate.netnih.govacs.org Fargesone A has been identified as a potent and selective agonist for the Farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in metabolic homeostasis. acs.orgresearchgate.netacs.org This discovery has spurred extensive research into Fargesone A as a potential therapeutic for liver and metabolic diseases. acs.orgnih.gov Consequently, the chemical biology research involving this compound is often linked to Fargesone A. For instance, a biomimetic total synthesis was developed to produce Fargesone A, this compound, and another related natural product, Kadsurin A, in a single process. acs.org This synthetic accessibility allows for further comparative studies and exploration of the structure-activity relationships within this family of neolignans.

属性

IUPAC Name |

(2S,3R,3aR,7R,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COELSLLVNMRXHB-KILKQMEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401103495 | |

| Record name | (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116424-70-5 | |

| Record name | (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116424-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation of Fargesone B

Natural Sources of Fargesone B

This compound has been primarily isolated from the flower buds of several species within the Magnolia genus. These plants have a long history of use in traditional medicine, which has prompted scientific investigation into their chemical constituents.

Magnolia fargesii (Flower Buds)

The flower buds of Magnolia fargesii, known as "Hsin-i," are a significant source of this compound. thieme-connect.comncl.edu.tw Research has identified this compound as one of the neolignans present in this plant material. thieme-connect.comncl.edu.twresearchgate.net The isolation of this compound from M. fargesii has been a key area of study in understanding the plant's chemical profile. thieme-connect.comncl.edu.twmsu.edu

Magnolia sprengeri (Flower Buds)

This compound has also been successfully isolated from the flower buds of Magnolia sprengeri. researchgate.netnih.govebi.ac.uk Studies have detailed the presence of this compound alongside other lignans in this species. researchgate.netnih.govebi.ac.uk

Magnolia biondii Pamp. (Flower Buds)

The flower buds of Magnolia biondii Pamp. are another confirmed natural source of this compound. koreamed.orgnih.gov Phytochemical investigations of this plant have led to the isolation and identification of this compound among other neolignan derivatives. koreamed.org

Extraction and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process of extraction followed by purification. These methods are designed to separate the compound of interest from a complex mixture of other plant metabolites.

Solvent Extraction Techniques (e.g., CHCl₃ extracts)

Initial extraction of this compound from the plant material often employs solvent extraction. Chloroform (CHCl₃) has been specifically used to create extracts from the flower buds of Magnolia fargesii. thieme-connect.comncl.edu.tw This solvent is effective in dissolving compounds like this compound, allowing for their separation from the solid plant matrix. thieme-connect.comncl.edu.tw The resulting chloroform extract contains a mixture of compounds, including this compound, which then requires further purification. thieme-connect.comncl.edu.tw

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has been instrumental in the purification of this compound. researchgate.netnih.govacs.org This method avoids the use of a solid support matrix, which can sometimes lead to irreversible adsorption of the sample.

In the case of isolating this compound from Magnolia sprengeri, a two-step HSCCC process was utilized. researchgate.netnih.govebi.ac.uk After an initial separation, the remaining residues were further purified by HSCCC using a specific solvent system composed of petroleum ether-ethyl acetate-methanol-water. researchgate.netnih.govebi.ac.uk This second step successfully yielded pure this compound. researchgate.netnih.govebi.ac.uk The purity of the isolated compound is typically verified using High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

Two-Step Separation Protocols

A highly effective method for isolating this compound involves a two-step separation protocol using high-speed counter-current chromatography (HSCCC). nih.gov This technique, which utilizes liquid-liquid partitioning, avoids the irreversible adsorption that can occur with solid-phase chromatography. researchgate.net

In a typical procedure for isolating lignans from Magnolia sprengeri, a crude extract is first subjected to HSCCC in a stepwise elution. This initial step separates several less polar lignans and yields a residue containing a mixture of more polar compounds, including Fargesone A, this compound, and Fargesone C. nih.govresearchgate.netebi.ac.uk The second step involves taking this residue and subjecting it to another round of HSCCC with a different solvent system composition, which successfully separates the Fargesone isomers from each other, yielding pure this compound. nih.govresearchgate.net

Optimization of Two-Phase Solvent Systems

The success of high-speed counter-current chromatography hinges on the selection of an appropriate two-phase solvent system. mdpi.com The goal is to find a system where the target compound has a partition coefficient (K) in an optimal range, typically between 0.5 and 2.0, to achieve good separation. researchgate.net

For the two-step separation of lignans from Magnolia sprengeri, specific solvent systems composed of petroleum ether, ethyl acetate, methanol, and water are optimized. nih.gov

Step 1: A stepwise elution with solvent ratios of petroleum ether-ethyl acetate-methanol-water at 1:0.8:0.6:1.2 (v/v) and then 1:0.8:0.8:1 (v/v) is used to remove other lignans and consolidate the Fargesone-containing fraction. nih.govebi.ac.uk

Step 2: The resulting residue is then separated using a different solvent system of petroleum ether-ethyl acetate-methanol-water at a ratio of 1:0.8:1.2:0.6 (v/v). nih.govebi.ac.uk This specific composition is optimized to resolve the structurally similar Fargesone A, B, and C, leading to the successful isolation of 17.7 mg of this compound from a 370 mg crude extract in one reported study. nih.gov

Conventional Column Chromatography (e.g., Silica Gel, Sephadex LH-20)

Prior to advanced separation techniques like HSCCC, conventional column chromatography is often employed as a preliminary fractionation step. ebi.ac.ukacs.org This method separates compounds based on their polarity and size.

Silica Gel Chromatography: Crude extracts are frequently passed through a silica gel column. The stationary phase is polar (silica gel), and a mobile phase of increasing polarity is used to elute compounds. This is effective for separating major classes of compounds.

Sephadex LH-20 Chromatography: This material is used for size-exclusion chromatography, separating molecules based on their size. It is particularly useful for separating lignans from other smaller or larger molecules in the extract. ebi.ac.uk

These conventional methods serve to reduce the complexity of the extract, making subsequent high-resolution purification steps more efficient. hawachhplccolumn.com

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical tool in both the final purification and the purity assessment of this compound. nih.gov The technique uses high pressure to pass a solvent through a column packed with fine particles, providing high resolution. drawellanalytical.com

Analytical HPLC: This mode is used to determine the purity of the fractions obtained from other chromatographic steps. hplcvials.com For this compound isolated via HSCCC, analytical HPLC confirmed a purity of over 95%. nih.gov It utilizes small-diameter columns (e.g., 4.6 mm) and small injection volumes. hplcvials.comwaters.com

Preparative HPLC: When very high purity is required, or for final polishing, preparative HPLC is used. ijrpr.com This technique employs larger columns and is designed to isolate and collect the purified compound rather than just detect it. restek.com While HSCCC is effective for the bulk of the separation, preparative HPLC can be used to achieve the highest possible purity of this compound for detailed spectroscopic analysis and biological testing. acs.org

Spectroscopic Characterization for Structure Confirmation

Once isolated, the precise chemical structure of this compound is confirmed using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's mass, atomic connectivity, and three-dimensional arrangement. nih.govncl.edu.tw

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is used to determine the exact molecular weight of the compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing natural products like lignans. scielo.br For this compound, ESI-MS analysis is a key step in confirming its molecular formula. nih.gov The technique provides a molecular ion peak that corresponds to the mass of the intact molecule, often with a proton or other small adduct attached, which helps to definitively establish its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment of each carbon and hydrogen atom. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are recorded. nih.govkoreamed.org The chemical shifts, coupling constants, and correlations from 2D NMR experiments (like COSY and HMQC) allow for the unambiguous assignment of the entire structure. ncl.edu.tw

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below. koreamed.org

¹H NMR Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| 2 | 4.88 | d | 8.0 |

| 3 | 3.02 | m | |

| 4 | 2.50 | dd | 13.0, 11.0 |

| 4 | 2.92 | dd | 13.0, 5.0 |

| 5 | 5.92 | m | |

| 6 | 5.08 | d | 17.5 |

| 6 | 5.06 | d | 10.5 |

| 7 | 3.54 | d | 9.0 |

| 8 | 4.25 | m | |

| 9 | 1.10 | d | 6.0 |

| 2' | 6.80 | d | 2.0 |

| 5' | 6.84 | d | 8.0 |

| 6' | 6.75 | dd | 8.0, 2.0 |

| OMe-3' | 3.84 | s | |

| OMe-4' | 3.86 | s | |

| 2'' | 6.80 | d | 2.0 |

| 5'' | 6.84 | d | 8.0 |

| 6'' | 6.75 | dd | 8.0, 2.0 |

| OMe-3'' | 3.84 | s |

¹³C NMR Data for this compound

| Position | Chemical Shift (δ) ppm |

|---|---|

| 1 | 200.1 |

| 2 | 84.4 |

| 3 | 55.4 |

| 4 | 45.9 |

| 5 | 138.8 |

| 6 | 115.8 |

| 7 | 89.2 |

| 8 | 75.3 |

| 9 | 14.5 |

| 1' | 134.1 |

| 2' | 109.8 |

| 3' | 149.2 |

| 4' | 148.2 |

| 5' | 111.4 |

| 6' | 118.6 |

| OMe-3' | 56.1 |

| OMe-4' | 56.1 |

| 1'' | 133.5 |

| 2'' | 109.8 |

| 3'' | 149.2 |

| 4'' | 148.2 |

| 5'' | 111.4 |

| 6'' | 118.6 |

| OMe-3'' | 56.1 |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Fargesone A |

| This compound |

| Fargesone C |

| (-)-maglifloenone |

| futoenone |

| magnoline |

| cylohexadienone |

| denudatin |

| syringin |

| Petroleum Ether |

| Ethyl Acetate |

| Methanol |

| Water |

| Chloroform |

Biosynthetic Pathways

Proposed Biosynthesis of Fargesone Analogs (e.g., Fargesone A)

The structural complexity of fargesones, characterized by a unique polycyclic framework with multiple contiguous stereogenic centers, suggests a sophisticated biosynthetic origin. Research on the total synthesis of Fargesone A has led to a proposed biomimetic pathway that likely mirrors the natural enzymatic process. nih.govacs.org This proposed biosynthesis for (-)-Fargesone A begins with an enzymatic intermolecular Friedel-Crafts reaction. nih.gov Following this key bond formation, a subsequent benzylic oxidation occurs, which then sets the stage for an oxidative dearomatization to furnish the core structure of the fargesone skeleton. nih.gov A late-stage biomimetic cascade reaction is thought to finalize the formation of the natural product. nih.govacs.org This proposed sequence provides a chemically plausible route to the intricate fargesone framework. nih.gov

Enzymatic Mechanisms in Neolignan Biosynthesis

Fargesone B belongs to the 8-O-4' class of neolignans, which are dimers of phenylpropane units. numberanalytics.com The biosynthesis of neolignans is a branch of the extensive phenylpropanoid pathway. nih.govnih.gov The crucial step that defines neolignan formation is the oxidative coupling of two monolignol radicals. nih.govresearchgate.net This reaction is generally catalyzed by oxidative enzymes, with laccases and peroxidases being the primary candidates. numberanalytics.comresearchgate.net

To control the specific outcome of the radical coupling, particularly the regio- and stereoselectivity, plants employ a class of non-catalytic proteins known as dirigent proteins (DIRs). researchgate.netrsc.org These proteins capture the free-radical intermediates generated by the oxidases and guide their dimerization to form a specific linkage and stereoisomer. researchgate.net

Significant research in Arabidopsis thaliana has identified specific enzymes involved in 8-O-4' neolignan synthesis. The dirigent protein AtDP1/AtDIR12 and the laccase AtLAC5 have been shown to be essential for the 8-O-4' coupling that forms the backbone of this type of neolignan. nih.govnih.govoup.com While these specific enzymes are from Arabidopsis, they represent the classes of enzymes—laccases for oxidation and DIRs for stereochemical control—that are fundamental to the biosynthesis of 8-O-4' neolignans like this compound in other plant species.

| Enzyme Class | Function in Neolignan Biosynthesis | Specific Example |

| Laccases | Catalyze the oxidation of monolignols to generate monolignol radicals. numberanalytics.comresearchgate.net | AtLAC5 in Arabidopsis thaliana nih.govoup.com |

| Peroxidases | Also catalyze the oxidation of monolignols to form radicals. numberanalytics.com | Not specified for this compound |

| Dirigent Proteins (DIRs) | Impart regio- and stereoselectivity to the radical coupling reaction. researchgate.netrsc.org | AtDP1/AtDIR12 in Arabidopsis thaliana nih.govoup.com |

Precursor Identification and Elucidation of Biosynthetic Intermediates

The fundamental building blocks for all lignans and neolignans, including this compound, are derived from the cinnamate/monolignol pathway. nih.govnih.gov This pathway begins with the amino acid L-phenylalanine. rsc.org A series of enzymatic steps, including deamination by phenylalanine ammonia-lyase, converts L-phenylalanine into cinnamic acid and subsequently to other phenylpropanoid monomers, known as monolignols. rsc.org

The primary monolignol precursors for most neolignans are coniferyl alcohol and sinapyl alcohol. researchgate.netresearchgate.net The biosynthesis of 8-O-4' neolignans often involves a "cross-coupling" reaction between two different monolignol units. researchgate.net For instance, studies on the biosynthesis of guaiacylglycerol-8-O-4'-(sinapyl alcohol) ether (GGSE) in Eucommia ulmoides demonstrated the diastereoselective coupling of coniferyl and sinapyl alcohols. researchgate.net It is therefore highly probable that the biosynthesis of this compound proceeds from similar monolignol precursors.

Structure-activity Relationship Sar Investigations of Fargesone B

SAR for Calcium Channel Modulation

The investigation into the direct effects of Fargesone B on calcium channels is an emerging area of study. While comprehensive SAR data for this compound itself is limited, initial insights can be drawn from related compounds. For instance, its close structural analog, Fargesone A, has been reported to exhibit weak Ca2+ antagonistic activities. acs.org This suggests that the core structure of fargesones may possess a basic affinity for calcium channels.

SAR for FXR Activation (Drawing parallels from Fargesone A and other FXR agonists)

A more extensively studied area for the fargesone family is their interaction with the Farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. acs.orgresearchgate.net Fargesone A has been identified as a potent and selective agonist of FXR. acs.orgmedchemexpress.com Given the structural similarity between Fargesone A and this compound, it is highly probable that this compound also acts as an FXR agonist. The SAR for this compound's interaction with FXR can be inferred by comparing its structure with that of Fargesone A.

Importance of Specific Functional Groups and Stereochemistry

The core scaffold of both Fargesone A and B, a polycyclic structure with multiple stereogenic centers, is crucial for its biological activity. The key difference between Fargesone A and this compound lies in their stereochemistry. This subtle change in the 3D arrangement of atoms can significantly impact the binding affinity and efficacy at the receptor.

Identification of Key Residues in the Ligand-Binding Pocket (e.g., L287, L348, I352, H447, W454 for FXR-Fargesone A)

Molecular docking and mutagenesis studies on Fargesone A have identified several key amino acid residues within the ligand-binding domain of FXR that are critical for its binding and activation. nih.gov These residues create a hydrophobic pocket that accommodates the fargesone molecule.

The identified key residues for Fargesone A binding to FXR include Leucine 287 (L287), Leucine 348 (L348), Isoleucine 352 (I352), Histidine 447 (H447), and Tryptophan 454 (W454). nih.gov It is anticipated that these same residues are also involved in the interaction with this compound. However, the stereochemical difference in this compound may alter the precise nature of these interactions, potentially affecting the stability of the this compound-FXR complex and, consequently, its level of receptor activation.

Table 1: Key Amino Acid Residues in FXR Ligand-Binding Pocket for Fargesone A

| Residue | Interaction Type |

| L287 | Hydrophobic |

| L348 | Hydrophobic |

| I352 | Hydrophobic |

| H447 | Hydrogen Bonding |

| W454 | Hydrophobic |

This table is based on data from studies on Fargesone A and is projected to be relevant for this compound.

Comparative SAR Studies with Related Lignans and Neolignans (e.g., Fargesone A, C, Fargesol)

Comparing the structure and activity of this compound with other related lignans and neolignans provides further context for its SAR.

Fargesone A: As the closest comparator, the primary difference with this compound is stereochemical. Any observed differences in FXR activation or calcium channel modulation between these two molecules can be directly attributed to this stereoisomerism.

Fargesone C: The precise structure of Fargesone C and its biological activities are less characterized in publicly available literature, which limits a direct SAR comparison at this time.

Fargesol: This related lignan has a different core structure compared to the fargesones. A comparative analysis of Fargesol's activity at FXR and calcium channels, if known, could highlight the importance of the specific polycyclic scaffold of the fargesones for their biological effects.

A systematic study comparing the biological activities of a series of these related compounds is essential to build a comprehensive SAR model. This would allow for the identification of the most promising scaffolds and functional group arrangements for potent and selective modulation of target receptors.

Based on a comprehensive review of available scientific literature, detailed computational chemistry and molecular modeling studies focusing specifically on this compound are limited. The majority of published research in this area has concentrated on the related compound, Fargesone A, particularly concerning its interaction with the Farnesoid X receptor (FXR).

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this compound that strictly adheres to the requested outline, as specific data for molecular docking, molecular dynamics simulations, binding free energy calculations, and quantum chemistry calculations for this particular compound are not sufficiently available in the reviewed sources.

Research on the closely related Fargesone A has utilized these computational techniques to explore its bioactivity. researchgate.netacs.orgnih.govmdpi.com These studies have successfully employed molecular docking to predict binding modes, analyzed molecular interactions, and used molecular dynamics simulations to understand its conformational stability and binding free energy with its protein target. researchgate.netacs.org However, equivalent detailed studies specifically for this compound are not present in the available literature.

Research Gaps and Future Directions

Comprehensive Elucidation of Fargesone B's Specific Molecular Mechanisms Beyond Calcium Channel and cAMP

Initial studies reported that this compound exhibits Ca2+-antagonistic activity. redalyc.org More specifically, it is described as an inhibitor of vascular smooth muscle contraction through the nonselective suppression of both voltage- and receptor-activated calcium influxes. targetmol.cn However, the molecular details of this interaction and its activity on other signaling pathways are unknown. A significant research gap exists in understanding whether this compound shares the primary molecular target of its diastereomer, Fargesone A, which has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a key regulator of metabolic homeostasis. acs.orgresearchgate.net The activation of FXR by Fargesone A influences pathways related to bile acid metabolism, lipid balance, and inflammatory response. acs.orgnih.gov Whether this compound acts as an agonist, antagonist, or has no effect on FXR is a pivotal unanswered question.

Future research should focus on:

Investigating the binding affinity and functional activity of this compound at the Farnesoid X Receptor (FXR).

Conducting broad-panel screening against a range of other nuclear receptors to determine its selectivity. acs.org

Exploring its effects on downstream signaling molecules of calcium channels and the cAMP pathway to understand the precise mechanism of its reported inhibitory actions.

In-depth Structure-Activity Relationship Studies for All Reported Bioactivities of this compound

Currently, there is a complete lack of structure-activity relationship (SAR) data for this compound. The structural difference between Fargesone A and this compound lies in the stereochemistry of the dihydrofuran ring, which could significantly impact binding affinity and activity at biological targets. Understanding how the specific three-dimensional arrangement of this compound influences its known calcium channel antagonism and its potential activity at other targets like FXR is crucial for its development. General SAR studies on other FXR ligands have demonstrated that small structural modifications can lead to a wide range of effects, from full agonism to partial antagonism. nih.gov

Future research should aim to:

Synthesize a series of analogues of this compound with systematic modifications to its core structure.

Evaluate these analogues for their activity against calcium channels and FXR to delineate the key structural motifs responsible for each activity.

Use computational modeling, informed by experimental data, to understand the binding modes of this compound and its analogues at their respective targets.

Exploration of Novel Biological Targets and Signaling Pathways

Beyond its known effect on calcium channels and its hypothetical action on FXR, the broader biological target landscape of this compound is unknown. redalyc.orgtargetmol.cn Natural products often possess polypharmacology, interacting with multiple targets to produce their biological effects. The search for Fargesone A's targets was initiated through a high-throughput screen of a natural product library, which ultimately identified it as an FXR agonist. acs.orgresearchgate.net A similar unbiased approach could reveal unexpected and potentially valuable biological activities for this compound.

Future research directions include:

Performing unbiased screening, such as affinity-based proteomics or cell-based phenotypic screens, to identify novel protein targets.

Investigating downstream signaling pathways affected by this compound treatment using transcriptomics and proteomics to uncover its broader mechanism of action.

Exploring its effects on metabolic pathways, given that FXR activation is a key regulator of lipid and glucose homeostasis. physiology.org

Development of High-Throughput Screening Assays for this compound

The discovery of Fargesone A as an FXR agonist was enabled by a biochemical AlphaScreen assay designed for high-throughput screening (HTS). acs.orgresearchgate.net This assay rapidly determines the ability of small molecules to modulate the interaction between the FXR ligand-binding domain and co-regulator peptides. acs.org No such dedicated assays have been developed or utilized for this compound. Establishing robust HTS assays is fundamental for efficiently screening chemical libraries for more potent compounds and for conducting detailed SAR studies.

Future efforts should be directed towards:

Adapting existing HTS assays, such as the FXR AlphaScreen or cell-based luciferase reporter assays, to specifically test this compound and its future analogues. acs.orgresearchgate.net

Developing novel HTS assays based on any new targets identified for this compound.

Implementing cell-based assays that can measure the functional consequences of this compound activity, such as changes in calcium flux or the expression of FXR target genes. researchgate.net

Optimization and Scale-Up of Total Synthesis for Research Supply

A significant breakthrough that enables future research on this compound was the development of a biomimetic and scalable total synthesis of Fargesone A. acs.orgnih.gov A key step in this nine-step synthesis involves a cascade reaction that furnishes both Fargesone A and this compound, as well as the related compound Kadsurin A, in a single pot. nih.gov This process provides a viable solution to the low yield of these compounds from natural sources, which previously hindered their biological exploration. nih.gov While a synthetic route exists, it has not been optimized for the selective production or scale-up of this compound.

Future research should focus on:

Optimizing the existing one-pot synthesis to improve the yield and purity of this compound specifically.

Developing alternative synthetic strategies that may offer a more direct or higher-yielding route to this compound.

Scaling the optimized synthesis to produce gram-scale quantities of this compound, which will be necessary for in-depth preclinical studies.

Characterization of this compound Metabolites and Metabolic Pathways

There is currently no information available regarding the metabolic fate of this compound. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is a critical step in preclinical development. The study of a compound's metabolites is essential, as they can possess their own biological activity or potential toxicity. For instance, pharmacokinetic studies of Fargesone A have been performed, revealing it has good oral bioavailability and a reasonable half-life in mouse models, which justified its further evaluation in vivo. acs.org Similar characterization is a prerequisite for any future in vivo investigation of this compound.

Future research must include:

In vitro metabolism studies using liver microsomes and hepatocytes to identify the major metabolic pathways and enzymes involved in this compound breakdown.

In vivo pharmacokinetic studies in animal models to determine its oral bioavailability, half-life, and major metabolites.

Identification and synthesis of major metabolites to evaluate their biological activity and toxicity profiles.

Data Tables

Table 1: Summary of Research Gaps for this compound

| Section | Research Area | Specific Gap |

|---|---|---|

| 9.1 | Molecular Mechanisms | Activity at targets beyond calcium channels, specifically FXR, is unknown. |

| 9.2 | Structure-Activity Relationship (SAR) | No SAR studies have been conducted for any reported bioactivity. |

| 9.3 | Novel Targets & Pathways | The broader target profile and effects on global signaling pathways are unexplored. |

| 9.4 | High-Throughput Screening (HTS) | No dedicated HTS assays have been developed or optimized for this compound. |

| 9.5 | Total Synthesis | Existing synthesis is not optimized for selective production or scale-up of this compound. |

| 9.6 | Metabolism | The metabolites, metabolic pathways, and pharmacokinetic profile are completely unknown. |

Table 2: Proposed Future Research Strategies for this compound

| Section | Research Area | Proposed Strategy |

|---|---|---|

| 9.1 | Molecular Mechanisms | Conduct binding and functional assays for FXR; perform broad-panel receptor screening. |

| 9.2 | Structure-Activity Relationship (SAR) | Synthesize and test a library of this compound analogues; perform computational docking. |

| 9.3 | Novel Targets & Pathways | Utilize unbiased screening (e.g., affinity proteomics) and systems biology approaches (e.g., transcriptomics). |

| 9.4 | High-Throughput Screening (HTS) | Adapt existing assays (e.g., FXR AlphaScreen) and develop new ones based on identified targets. |

| 9.5 | Total Synthesis | Optimize reaction conditions of the known synthesis for this compound yield; explore novel synthetic routes. |

| 9.6 | Metabolism | Perform in vitro (microsomes) and in vivo (pharmacokinetic) metabolism studies; identify and characterize metabolites. |

常见问题

Q. What ethical considerations apply when publishing this compound data with negative results?

- Methodological Answer : Disclose all experimental conditions (e.g., failed solubility tests, inactive bioassays) to prevent publication bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use platforms like Zenodo for archiving non-significant results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。